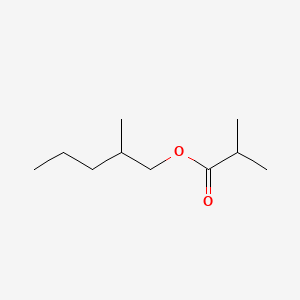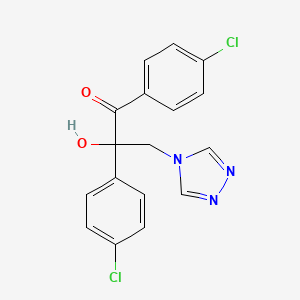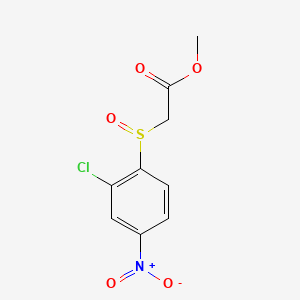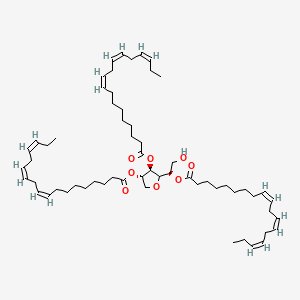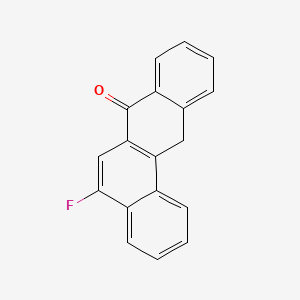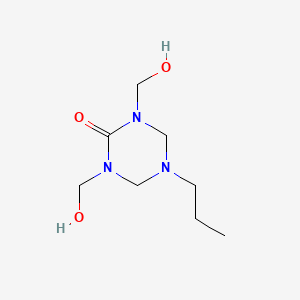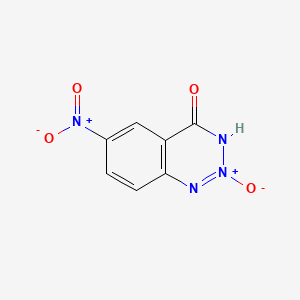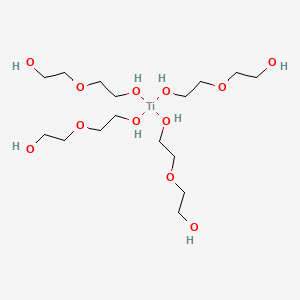
Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[2,2’-oxybis[ethanolato]]titanium is a titanium-based compound with the molecular formula
C8H20O8Ti
. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by its coordination with four 2,2’-oxybis[ethanolato] ligands, which contribute to its stability and reactivity.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[2,2’-oxybis[ethanolato]]titanium typically involves the reaction of titanium tetrachloride with 2,2’-oxybis[ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4C4H10O3→Ti(C4H9O3)4+4HCl
Industrial Production Methods
In industrial settings, the production of Tetrakis[2,2’-oxybis[ethanolato]]titanium is scaled up using similar reaction conditions. The process involves the careful handling of titanium tetrachloride and 2,2’-oxybis[ethanol] to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as toluene or hexane to facilitate the mixing and reaction of the reagents.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[2,2’-oxybis[ethanolato]]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The 2,2’-oxybis[ethanolato] ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO_2) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Tetrakis[2,2’-oxybis[ethanolato]]titanium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, including drug delivery and imaging.
Medicine: Explored for its potential in cancer treatment and other therapeutic applications.
Industry: Utilized in the production of high-performance materials, coatings, and ceramics.
Mechanism of Action
The mechanism of action of Tetrakis[2,2’-oxybis[ethanolato]]titanium involves its interaction with various molecular targets. The compound can coordinate with different substrates, facilitating catalytic reactions. The 2,2’-oxybis[ethanolato] ligands play a crucial role in stabilizing the titanium center and enhancing its reactivity. The pathways involved include ligand exchange, oxidation-reduction, and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Titanium tetraisopropoxide: Another titanium alkoxide with similar reactivity.
Titanium tetrabutoxide: Used in similar applications but with different ligand properties.
Titanium tetraethoxide: Shares similar chemical properties but differs in ligand structure.
Uniqueness
Tetrakis[2,2’-oxybis[ethanolato]]titanium is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other titanium alkoxides
Properties
CAS No. |
70490-53-8 |
|---|---|
Molecular Formula |
C16H40O12Ti |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;titanium |
InChI |
InChI=1S/4C4H10O3.Ti/c4*5-1-3-7-4-2-6;/h4*5-6H,1-4H2; |
InChI Key |
PFPKPYOPYBRDFU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)O.C(COCCO)O.C(COCCO)O.C(COCCO)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


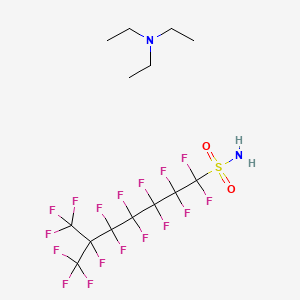

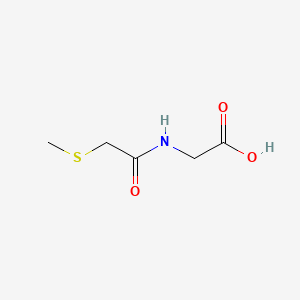
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
